N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide
Description
N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide is a benzimidazole-derived acetamide characterized by a 2,5-dimethylphenyl substituent at the 2-position of the benzimidazole core and an acetamide group at the 5-position. This structural motif is associated with diverse biological activities, including enzyme inhibition and receptor modulation, as seen in related compounds . Its synthesis typically involves condensation reactions between substituted benzimidazole precursors and acetamide derivatives under controlled conditions .
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-[2-(2,5-dimethylphenyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C17H17N3O/c1-10-4-5-11(2)14(8-10)17-19-15-7-6-13(18-12(3)21)9-16(15)20-17/h4-9H,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
UKGDCOQLNMPQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(N2)C=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide typically involves the reaction of 2,5-dimethylaniline with o-phenylenediamine to form the benzimidazole core. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzimidazoles, which can have different biological and chemical properties.
Scientific Research Applications
N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzimidazole-Acetamide Derivatives with Thiazole-Triazole Linkages ()
Compounds 9a–9e from share a benzimidazole core linked to a thiazole-triazole-acetamide scaffold but differ in aryl substituents on the thiazole ring. Key comparisons include:
- Bromine in 9c increases molecular weight and polarizability, which correlates with stronger target binding in docking studies .
Chloro-Substituted Acetamide Pesticides ()
While structurally distinct in application, pesticidal acetamides like alachlor and pretilachlor share the acetamide backbone but feature chloro and alkoxy groups. For example:
| Compound | Substituents | Use | Reference |
|---|---|---|---|
| Alachlor | 2-Chloro, 2,6-diethylphenyl, methoxymethyl | Herbicide | |
| Target | Non-chlorinated, dimethylphenyl | Therapeutic focus | — |
- Key Difference : The absence of chlorine in the target compound suggests reduced electrophilicity and likely lower environmental toxicity compared to pesticidal analogs. Methyl groups may improve metabolic stability in biological systems .
Benzimidazole Derivatives as IDO1 Inhibitors ()
Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) is a potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor. Comparisons include:
| Property | Compound 28 | Target Compound |
|---|---|---|
| Substituent | Benzodioxolyl-acetamide | Acetamide (no benzodioxole) |
| Synthesis Yield | 84% | Not reported in evidence |
| Bioactivity | IDO1 inhibition (IC₅₀ < 1 µM) | Unreported; structural similarity suggests possible enzyme targeting |
- Functional Implications : The benzodioxole group in 28 contributes to π-π stacking in enzyme active sites, whereas the target’s dimethylphenyl group may prioritize hydrophobic interactions .
Physicochemical and Pharmacokinetic Trends
- Solubility : Derivatives with electron-withdrawing groups (e.g., 9c ’s bromine) exhibit lower aqueous solubility than electron-donating groups (e.g., 9d ’s methyl) .
- Metabolic Stability : Methyl groups (target, 9d ) may reduce cytochrome P450-mediated oxidation compared to halogenated analogs .
Tables
Table 1. Structural Comparison of Selected Acetamide Derivatives
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Target | Benzimidazole-acetamide | 2,5-Dimethylphenyl | Hypothesized enzyme inhibition |
| 9c [1] | Benzimidazole-thiazole | 4-Bromophenyl | α-Glucosidase inhibition |
| Alachlor [2] | Chloro-acetamide | 2,6-Diethylphenyl, methoxymethyl | Herbicidal activity |
| 28 [3] | Benzimidazole-acetamide | Benzodioxolyl | IDO1 inhibition |
Biological Activity
N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Research indicates that compounds containing benzo[d]imidazole moieties often exhibit significant biological activities. The mechanisms through which this compound operates include:
- Antioxidant Activity : The compound has been shown to reduce oxidative stress in cellular models, which is crucial for neuroprotection and combating neurodegenerative diseases .
- Antiviral Properties : Similar compounds have demonstrated efficacy against various viruses, suggesting potential antiviral applications for this specific benzimidazole derivative .
Therapeutic Implications
The compound's activity suggests several therapeutic applications:
- Neuroprotection : Studies have indicated that benzimidazole derivatives can protect neurons from oxidative damage and inflammation, making them candidates for treating neurodegenerative disorders .
- Antiviral Treatment : Given the antiviral properties observed in related compounds, this compound may be explored for its efficacy against viral infections .
Case Studies and Research Findings
- Neuroprotective Effects : A study examined the effects of benzimidazole derivatives on oxidative stress-induced neuroinflammation. The findings suggested that these compounds could significantly reduce neuronal death associated with neurodegenerative processes .
- Antiviral Activity : Another study highlighted the potential of benzimidazole derivatives as antiviral agents, reporting effective inhibition of viral replication in vitro. The IC50 values for similar compounds ranged from 0.54 μM to 3.4 μM against various viruses, indicating strong biological activity .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
